molecular formula C9H9Cl3O B1643557 2,2,2-trichloro-1-m-tolylethanol

2,2,2-trichloro-1-m-tolylethanol

Cat. No.: B1643557
M. Wt: 239.5 g/mol
InChI Key: CNYHOYSRPFLZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(Trichloromethyl)-3-methylbenzenemethanol is an organic compound characterized by the presence of a trichloromethyl group attached to a benzene ring with a methyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,2,2-trichloro-1-m-tolylethanol typically involves the reaction of benzaldehydes with trichloromethyl reagents. One common method is the base-catalyzed condensation reaction of benzaldehydes with trichloromethyl compounds . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(Trichloromethyl)-3-methylbenzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Alpha-(Trichloromethyl)-3-methylbenzenemethanol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-m-tolylethanol involves its interaction with specific molecular targets and pathways. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-(Trichloromethyl)-3-methylbenzenemethanol is unique due to the presence of both a trichloromethyl group and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H9Cl3O

Molecular Weight

239.5 g/mol

IUPAC Name

2,2,2-trichloro-1-(3-methylphenyl)ethanol

InChI

InChI=1S/C9H9Cl3O/c1-6-3-2-4-7(5-6)8(13)9(10,11)12/h2-5,8,13H,1H3

InChI Key

CNYHOYSRPFLZHE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O

Canonical SMILES

CC1=CC(=CC=C1)C(C(Cl)(Cl)Cl)O

Origin of Product

United States

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